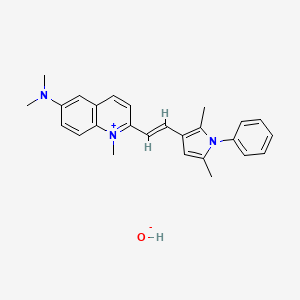

Pyrvinium hydroxide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

641-69-0 |

|---|---|

Molecular Formula |

C26H29N3O |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;hydroxide |

InChI |

InChI=1S/C26H28N3.H2O/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H2/q+1;/p-1 |

InChI Key |

XSLHNXBPPDZDAU-UHFFFAOYSA-M |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[OH-] |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[OH-] |

Origin of Product |

United States |

Molecular Mechanisms of Action of Pyrvinium

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and development. Its dysregulation is implicated in various diseases, including cancer. Pyrvinium (B1237680) has emerged as a potent inhibitor of this pathway, acting through several key mechanisms. patsnap.comencyclopedia.pubnih.gov

Activation of Casein Kinase 1α (CK1α) and β-catenin Degradation

A primary mechanism of pyrvinium's action is its ability to allosterically activate Casein Kinase 1α (CK1α), a serine/threonine protein kinase that serves as a negative regulator of Wnt signaling. acs.orgarizona.edu Pyrvinium has been shown to bind to CK1α and enhance its kinase activity. acs.orgarizona.edu This potentiation of CK1α activity is crucial for the subsequent phosphorylation of β-catenin, the central effector of the canonical Wnt pathway. acs.orgresearchgate.net

Specifically, activated CK1α phosphorylates β-catenin at serine 45, initiating a cascade of further phosphorylations by glycogen (B147801) synthase kinase 3β (GSK3β). acs.orgresearchgate.net This series of phosphorylation events marks β-catenin for ubiquitination and subsequent degradation by the proteasome. acs.org By promoting the degradation of β-catenin, pyrvinium effectively reduces its nuclear accumulation and transcriptional activity. patsnap.comresearchgate.net

Furthermore, some studies suggest that pyrvinium can also increase the levels of Axin, a key scaffolding protein in the β-catenin destruction complex, further promoting β-catenin degradation. nih.govresearchgate.net Research has also indicated that pyrvinium can disrupt the interaction between CK1α and Cereblon (CRBN), an E3 ubiquitin ligase component that mediates Wnt-dependent degradation of CK1α. researchgate.net By preventing this interaction, pyrvinium stabilizes CK1α, thereby enhancing its ability to negatively regulate the Wnt pathway. researchgate.net

| Target Protein | Effect of Pyrvinium | Consequence |

| Casein Kinase 1α (CK1α) | Allosteric activation | Increased phosphorylation of β-catenin |

| β-catenin | Promotes degradation | Inhibition of Wnt target gene expression |

| Axin | Increases protein levels | Enhanced assembly of the β-catenin destruction complex |

| Cereblon (CRBN) | Disrupts interaction with CK1α | Stabilization of CK1α |

Impact on Canonical and Non-canonical Wnt Signaling

The primary impact of pyrvinium is on the canonical Wnt pathway , which is dependent on β-catenin. By promoting β-catenin degradation, pyrvinium effectively shuts down the signaling cascade that leads to the transcription of Wnt target genes. patsnap.comjci.org This has been demonstrated in various cell types, including colon cancer and ovarian cancer cells. nih.govoncotarget.com

Interestingly, recent studies have suggested that pyrvinium may also modulate non-canonical Wnt signaling pathways . jci.orgbiorxiv.org In Merkel cell carcinoma, for instance, pyrvinium treatment led to an upregulation of WNT5A and WNT5B, ligands known to activate non-canonical pathways. biorxiv.org The full extent and consequences of this modulation are still under investigation, but it suggests a broader impact of pyrvinium on the intricate Wnt signaling network.

Regulation of Wnt Target Gene Expression

The ultimate consequence of pyrvinium's modulation of the Wnt/β-catenin pathway is the altered expression of Wnt target genes. These genes are critical for cell cycle progression, proliferation, and survival. By inhibiting the nuclear translocation and activity of β-catenin, pyrvinium suppresses the transcription of key target genes such as MYC, cyclin D, and BCL-9. nih.govmedscimonit.com This downregulation of pro-proliferative and anti-apoptotic genes contributes significantly to the observed cellular effects of pyrvinium.

Mitochondrial Function Disruption

Beyond its effects on Wnt signaling, pyrvinium is a potent disruptor of mitochondrial function. patsnap.comnih.gov This action is a key contributor to its biological effects, particularly in cells with high metabolic demands. patsnap.com

Inhibition of Mitochondrial Respiration and Oxidative Phosphorylation (OXPHOS)

Pyrvinium has been shown to localize to the mitochondria and significantly inhibit mitochondrial respiration, the process by which cells generate ATP through the consumption of oxygen. nih.govaacrjournals.orgresearchgate.net This leads to a decrease in the oxygen consumption rate (OCR) and a reduction in ATP production. nih.govaacrjournals.orgmdpi.com The inhibition of oxidative phosphorylation (OXPHOS) is a central aspect of pyrvinium's mitochondrial toxicity. nih.gov In some cells, this leads to a compensatory increase in glycolysis, though this is not always sufficient to overcome the energy deficit. nih.gov

Targeted Inhibition of Electron Transport Chain (ETC) Complexes (Complex I and Complex II)

The inhibition of mitochondrial respiration by pyrvinium is achieved through the targeted inhibition of specific complexes within the electron transport chain (ETC). patsnap.com The most consistently reported target is Complex I (NADH:ubiquinone oxidoreductase). encyclopedia.puboncotarget.comnih.govmdpi.comdrugbank.com Pyrvinium directly inhibits the enzymatic activity of Complex I, leading to a bottleneck in the flow of electrons and a subsequent decrease in proton pumping and ATP synthesis. encyclopedia.pubmdpi.com

There is also evidence to suggest that pyrvinium can inhibit Complex II (succinate dehydrogenase), particularly under hypoxic and hypoglycemic conditions where some cancer cells utilize the NADH-fumarate reductase system. encyclopedia.pubmdpi.com This dual inhibition of both Complex I and II further cripples the cell's ability to generate energy through oxidative phosphorylation. patsnap.com

| Mitochondrial Target | Effect of Pyrvinium | Consequence |

| Mitochondrial Respiration | Inhibition | Decreased oxygen consumption rate (OCR) |

| Oxidative Phosphorylation (OXPHOS) | Inhibition | Reduced ATP production |

| Electron Transport Chain (ETC) Complex I | Direct inhibition | Impaired electron flow |

| Electron Transport Chain (ETC) Complex II | Inhibition (under specific conditions) | Further disruption of cellular energy metabolism |

Alteration of Mitochondrial ATP Production

Pyrvinium significantly impedes mitochondrial ATP production by targeting the electron transport chain (ETC). nih.govmdpi.com A key mechanism is the inhibition of mitochondrial respiratory complex I (NADH-ubiquinone reductase). mdpi.comencyclopedia.pub This inhibition curtails the flow of electrons through the ETC, a process essential for generating the proton gradient that drives ATP synthesis. patsnap.com Consequently, there is a marked decrease in cellular ATP levels. nih.govmdpi.com This disruption of mitochondrial respiration has been observed in various cell types, including cancer cells, and is a cornerstone of pyrvinium's biological activity. frontiersin.org The reliance of many cancer cells on efficient mitochondrial respiration for survival makes this a critical target. patsnap.com

Inhibition of the NADH-Fumarate Reductase System

In environments with limited oxygen and glucose, a condition often found in solid tumors, some cells utilize an alternative energy-generating pathway known as the NADH-fumarate reductase system. researchgate.netnih.gov This system involves the reverse reaction of complex II (succinate-ubiquinone reductase) and is crucial for maintaining energy production under such stressful conditions. researchgate.net Research has demonstrated that pyrvinium effectively inhibits this NADH-fumarate reductase system. researchgate.netjeffreydachmd.com This inhibition is observed in both parasitic organisms and mammalian cells under hypoxic and hypoglycemic conditions. researchgate.netnih.gov By blocking this adaptive metabolic pathway, pyrvinium further compromises the cell's ability to generate ATP in challenging microenvironments. researchgate.net

| Target | Effect of Pyrvinium | Consequence | Relevant Conditions |

|---|---|---|---|

| Mitochondrial Complex I | Inhibition | Decreased ATP Production, Increased Reactive Oxygen Species (ROS) | Normoxic |

| NADH-Fumarate Reductase System | Inhibition | Impaired ATP Production | Hypoxic/Hypoglycemic |

Mitochondrial Localization and Targeting Mechanisms (e.g., Lipophilic Cation Character)

Pyrvinium's ability to selectively accumulate in mitochondria is a key determinant of its action. nih.govencyclopedia.pub As a lipophilic cation, pyrvinium possesses a positive charge at physiological pH and a structure that allows it to readily pass through cellular and mitochondrial membranes. nih.govmdpi.com The negative membrane potential of the inner mitochondrial membrane acts as an electrophoretic force, driving the accumulation of these positively charged molecules within the mitochondrial matrix. mdpi.com This targeted localization concentrates pyrvinium at the site of the electron transport chain, enhancing its inhibitory effects on mitochondrial respiration. encyclopedia.pubpreprints.org This characteristic is shared by other cyanine (B1664457) dyes and is fundamental to their mitochondrial-targeting properties. encyclopedia.pub

Integrated Stress Response (ISR) and Unfolded Protein Response (UPR) Activation

Beyond its direct effects on mitochondria, pyrvinium is a potent modulator of cellular stress response pathways, particularly the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR). nih.govnih.gov

Activation of the eIF2α-ATF4 Pathway

Pyrvinium has been shown to induce the Integrated Stress Response (ISR), a central pathway that cells activate in response to various stressors. nih.govnih.gov A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). researchgate.net This phosphorylation leads to a general decrease in protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). researchgate.net Studies have confirmed that pyrvinium treatment leads to a dose- and time-dependent increase in both phosphorylated eIF2α and total ATF4 protein levels. nih.govresearchgate.net This activation of the eIF2α-ATF4 pathway is a crucial component of the cellular response to the stress induced by pyrvinium. nih.gov

Suppression of Glucose Deprivation-Induced GRP78, GRP94, XBP-1, and ATF4 Transcriptional Activation

While pyrvinium can activate the ATF4 pathway under certain conditions, it exhibits a more complex role in the context of the Unfolded Protein Response (UPR) induced by glucose deprivation. The UPR is a set of signaling pathways activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Glucose starvation is a potent inducer of the UPR, leading to the transcriptional upregulation of key UPR components like the molecular chaperones GRP78 (glucose-regulated protein 78) and GRP94, as well as the transcription factors X-box binding protein 1 (XBP-1) and ATF4. researchgate.netnih.gov

Interestingly, research has shown that pyrvinium specifically suppresses the transcriptional activation of GRP78, GRP94, XBP-1, and ATF4 when the UPR is induced by glucose deprivation or by the glycolysis inhibitor 2-deoxyglucose (2DG). researchgate.netnih.govaacrjournals.org This suppressive effect is not observed when the UPR is triggered by other agents like tunicamycin, indicating a specific interaction with the metabolic stress-induced UPR. researchgate.netresearchgate.net By inhibiting the adaptive UPR in response to glucose starvation, pyrvinium can exacerbate cellular stress and contribute to cell death. nih.gov

Induction of Endoplasmic Reticulum Stress

Pyrvinium treatment itself can lead to the induction of endoplasmic reticulum (ER) stress. nih.govjci.org This is evidenced by the increased expression of C/EBP homologous protein (CHOP), a key marker of severe ER stress that can promote apoptosis. nih.gov Transcriptome analyses have revealed that pyrvinium can trigger a UPR-like pathway, suggesting it directly impacts ER homeostasis. nih.govresearchgate.net The induction of ER stress by pyrvinium, coupled with its ability to suppress the adaptive UPR under hypoglycemic conditions, creates a potent combination that can overwhelm cellular coping mechanisms. nih.govjci.org

| Pathway/Component | Effect of Pyrvinium | Context | Key Findings |

|---|---|---|---|

| eIF2α-ATF4 Pathway | Activation | General Cellular Stress | Increased phosphorylation of eIF2α and expression of ATF4. nih.govresearchgate.net |

| UPR (Glucose Deprivation) | Suppression | Hypoglycemic Conditions | Inhibits transcriptional activation of GRP78, GRP94, XBP-1, and ATF4. researchgate.netnih.govaacrjournals.org |

| Endoplasmic Reticulum Stress | Induction | General Cellular Stress | Increases levels of ER stress markers like CHOP. nih.gov |

Androgen Receptor (AR) Pathway Inhibition

Pyrvinium has been identified as a potent, non-competitive inhibitor of the Androgen Receptor, a critical driver in prostate cancer. researchgate.net Unlike many anti-androgen therapies that target the ligand-binding domain (LBD) of the receptor, Pyrvinium uniquely targets the DNA-Binding Domain (DBD), allowing it to circumvent common resistance mechanisms. researchgate.netpcf.org

Direct Interaction with the Androgen Receptor DNA-Binding Domain (AR DBD)

Research has conclusively demonstrated that Pyrvinium directly interacts with the AR DBD. nih.gov Nuclear Magnetic Resonance (NMR) studies have confirmed a specific biophysical interaction between a soluble derivative of Pyrvinium and the AR DBD when it is complexed with DNA. pcf.orgnih.gov This interaction, however, does not appear to prevent the AR from binding to DNA. nih.govacs.org Electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) experiments have shown that Pyrvinium does not significantly alter the kinetics of AR binding to its DNA response elements. pcf.orgnih.gov

Instead, the inhibitory action is more nuanced. Mutational analysis has pinpointed specific amino acids within the AR DBD that are crucial for Pyrvinium's activity, namely lysine (B10760008) 609 (K609) and proline 612 (P612). pcf.orgnih.gov Computational modeling further supports these findings, predicting that Pyrvinium binds at the interface of the AR DBD dimer and the minor groove of the DNA. researchgate.net This suggests that Pyrvinium functions not by displacing the receptor from DNA, but by inducing conformational changes or sterically hindering the subsequent steps required for gene transcription.

| Key Findings on Pyrvinium's Interaction with AR DBD | Methodology | Conclusion | Reference |

| Direct Binding | Nuclear Magnetic Resonance (NMR) | Confirmed a direct, specific interaction between a Pyrvinium derivative and the AR DBD-DNA complex. | pcf.orgnih.gov |

| Crucial Residues | Mutational Analysis | Identified amino acids K609 and P612 in the AR DBD as important for Pyrvinium's inhibitory action. | pcf.orgnih.gov |

| Binding Site Model | Computational Modeling | Predicts binding at the interface of the DBD dimer and the minor groove of the AR response element. | researchgate.net |

| Effect on DNA Binding | ChIP & EMSA | Pyrvinium does not prevent or alter the kinetics of AR binding to DNA. | nih.govacs.org |

Modulation of Androgen Receptor Splice Variant (ARV) Activity

A significant challenge in treating advanced prostate cancer is the emergence of Androgen Receptor Splice Variants (ARVs). nih.gov These variants typically lack the LBD and are therefore constitutively active, rendering LBD-targeting drugs ineffective. nih.gov Because Pyrvinium targets the highly conserved DBD, which is retained in these variants, it is capable of directly inhibiting the activity of ARVs. researchgate.netnih.govacs.org This makes it a promising agent for cancers driven by these resistant forms of the receptor. pcf.orgnih.gov

Notably, studies have indicated that while Pyrvinium effectively inhibits the transcriptional activity of ARVs, it does not appear to alter the expression levels of the variants themselves in several prostate cancer cell lines. nih.govacs.org This reinforces the mechanistic understanding that Pyrvinium acts on the function of the already-expressed ARVs rather than on their production.

Influence on RNA Polymerase II Interaction and Splicing Factors

The ultimate function of the Androgen Receptor is to act as a transcription factor, recruiting the cellular machinery necessary to transcribe target genes. A key component of this machinery is RNA polymerase II (Pol II). pcf.org Research has shown that Pyrvinium's mechanism involves preventing the effective recruitment of RNA Pol II to the transcription start sites of AR target genes. pcf.orgacs.org

Furthermore, Pyrvinium disrupts the assembly of the transcriptional complex by altering the AR's interaction with crucial co-regulator proteins. nih.govacs.org Using AR immunoprecipitation followed by mass spectrometry, researchers identified several proteins whose association with AR is diminished by Pyrvinium treatment. pcf.orgnih.govacs.org Among these were a number of splicing factors, including the DEAD box RNA helicases DDX5 and, most notably, DDX17. acs.org The reduced interaction between AR and DDX17 was confirmed by co-immunoprecipitation and appears to be an important contributor to Pyrvinium's inhibitory effects. pcf.orgacs.orgresearchgate.net Transcriptomic analysis of prostate cancer cells treated with Pyrvinium also revealed significant changes in RNA splicing, consistent with the disruption of AR's interaction with these factors. nih.govacs.org

| Protein | Function | Effect of Pyrvinium | Reference |

| RNA Polymerase II | Enzyme responsible for transcribing DNA into RNA. | Reduces interaction with AR, preventing recruitment to transcription start sites. | pcf.orgacs.org |

| DDX17 (p72) | RNA helicase, splicing factor, and AR co-regulator. | Reduces interaction/co-precipitation with AR. Identified as an important mediator of Pyrvinium activity. | pcf.orgacs.orgresearchgate.net |

| DDX5 (p68) | RNA helicase, splicing factor, and AR co-regulator. | Interaction with AR is reduced in the presence of Pyrvinium. | acs.org |

Interplay with Additional Intracellular Signaling Cascades

Beyond its direct effects on the Androgen Receptor, Pyrvinium's anti-cancer properties are augmented by its ability to modulate other critical signaling pathways that are often dysregulated in cancer.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. nih.govmdpi.com Pyrvinium has been identified as an inhibitor of this pathway. mdpi.comnih.gov Studies have shown that treatment with Pyrvinium pamoate leads to the inhibition of phosphorylation of key downstream targets, including AKT and the ribosomal protein S6 kinase (P70S6K). nih.govnih.gov

In colorectal cancer cells, Pyrvinium was found to significantly inhibit the expression of AKT and the phosphorylation of both mTOR and GSK3β in a dose-dependent manner. nih.gov This inhibitory effect on the AKT signaling pathway was linked to an increase in intracellular reactive oxygen species (ROS). nih.gov By suppressing this crucial pro-survival pathway, Pyrvinium can impede cancer cell growth and proliferation through a mechanism distinct from its action on the AR. nih.govnih.gov

Engagement with the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is another developmental pathway that, when improperly activated in adults, plays a critical role in the genesis and progression of numerous cancers. encyclopedia.pubaacrjournals.org Pyrvinium is a potent inhibitor of Hh signaling. encyclopedia.pubnih.gov Its mechanism is unique in that it acts downstream of the common drug target Smoothened (Smo). aacrjournals.org

Pyrvinium functions as an allosteric activator of casein kinase 1α (CK1α). aacrjournals.orgoncotarget.commdpi.com This activation of CK1α enhances the degradation of the Gli family of transcription factors, which are the terminal effectors of the Hh pathway. aacrjournals.orgmdpi.com By reducing the stability of Gli proteins, Pyrvinium effectively shuts down the transcription of Hh target genes, such as Patched1 and Gli1. encyclopedia.pubaacrjournals.org A significant advantage of this mechanism is its ability to bypass resistance to Smo inhibitors (like vismodegib) that arises from mutations in the Smo protein itself. aacrjournals.orgnih.gov

Regulation of STAT3 Activation

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein that, under normal physiological conditions, exists in a latent state within the cell's cytoplasm. mdpi.com Its activation is a key step in various cellular processes. The primary activation mechanism involves phosphorylation at specific amino acid residues, namely tyrosine 705 and serine 727. This phosphorylation can be triggered by a multitude of extracellular ligands, including cytokines and growth factors, which bind to cell surface receptors. nih.govmdpi.com This binding event initiates a cascade involving Janus kinases (JAKs), which are non-receptor tyrosine kinases that phosphorylate the STAT3 proteins. mdpi.comfrontiersin.org

Once phosphorylated, STAT3 monomers dimerize, forming either homodimers or heterodimers. mdpi.commdpi.com This dimerization is a critical step, facilitated by the SH2 domain of the STAT3 protein, which allows for the subsequent translocation of the dimer into the nucleus. nih.govmdpi.com Inside the nucleus, the activated STAT3 dimer functions as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes. mdpi.comnih.gov This binding initiates the transcription of genes involved in a wide array of cellular functions, including proliferation, survival, angiogenesis, and migration. mdpi.com The activation of STAT3 is typically a transient process, tightly regulated by negative feedback mechanisms involving proteins such as suppressors of cytokine signaling (SOCS) and protein inhibitors of activated STATs (PIAS). mdpi.comnih.gov However, in pathological conditions, constitutive or aberrant activation of the STAT3 pathway is frequently observed, contributing to disease progression. mdpi.comtvarditherapeutics.com

Pyrvinium has been identified as an inhibitor of the STAT3 pathway. nih.gov Research has demonstrated that blocking STAT3 with pyrvinium pamoate can lead to metabolic lethality in certain cancer cells, such as KRAS-mutant lung cancer. nih.govmdpi.com This suggests that pyrvinium's interference with STAT3 activation is a key component of its mechanism of action in these contexts.

Induction of Reactive Oxygen Species (ROS) Accumulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, which are generated as natural byproducts of cellular metabolism, primarily within the mitochondria. nih.gov At low to moderate concentrations, ROS function as critical signaling molecules in various intracellular pathways. nih.gov However, an excessive accumulation of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This can cause significant damage to cellular components, including DNA, proteins, and lipids, potentially triggering irreversible damage and cell death. nih.govphcog.com

Studies have shown that pyrvinium treatment can lead to a significant increase in intracellular ROS levels. nih.govnih.govnih.gov For instance, in colorectal cancer cell lines, treatment with pyrvinium pamoate resulted in a notable accumulation of ROS. nih.govnih.gov This effect was demonstrated through fluorescence microscopy and flow cytometric analysis using probes that become fluorescent upon oxidation. nih.govnih.gov The increase in ROS was found to be dose-dependent. nih.gov

The role of ROS in the cellular effects of pyrvinium is underscored by experiments using ROS scavengers. The addition of N-acetyl-L-cysteine (NAC), a well-known ROS scavenger, was able to partially reverse the inhibitory effects of pyrvinium on cell proliferation. nih.gov This finding suggests that the induction of ROS accumulation is a key mechanism through which pyrvinium exerts its cytotoxic effects. nih.govnih.gov The increased oxidative stress induced by pyrvinium appears to be a critical factor in its observed anti-proliferative activities. nih.gov

Activation of AMPK

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. patsnap.com It acts as a sensor of the cell's energy status, being activated in response to a decrease in the ATP/AMP ratio. Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. patsnap.com This includes stimulating fatty acid oxidation and glycolysis, and inhibiting processes like protein and lipid synthesis. patsnap.comnih.gov

Pyrvinium has been shown to be a potent activator of the AMPK signaling pathway. patsnap.comnih.govnih.govresearchgate.net Research indicates that pyrvinium treatment leads to the dose-dependent activation of AMPK. researchgate.net This activation of AMPK by pyrvinium appears to be linked to the stabilization of the scaffold protein AXIN. nih.govnih.gov Interestingly, the activation of AMPK by pyrvinium can occur independently of its effects on other signaling pathways, such as the Wnt/β-catenin pathway. nih.govnih.gov

The activation of AMPK by pyrvinium has significant downstream consequences. For example, activated AMPK can inhibit the mTOR pathway, a key signaling cascade that promotes cell growth and proliferation. patsnap.com Furthermore, the activation of AMPK by pyrvinium has been linked to metabolic benefits, such as the inhibition of glucose production (gluconeogenesis) and fat synthesis (lipogenesis) in liver cells. nih.govnih.gov In vivo studies have also shown that pyrvinium treatment can lead to improvements in glucose tolerance and fatty liver disease in mice fed a high-fat diet, effects that are attributed, at least in part, to AMPK activation. nih.govnih.gov

Influence on P53-Mediated Apoptosis Pathways

The tumor suppressor protein p53 plays a pivotal role in orchestrating cellular responses to a variety of stress signals, including DNA damage and oxidative stress. frontiersin.org A key function of p53 is the induction of apoptosis, or programmed cell death, which is essential for eliminating damaged or potentially cancerous cells. frontiersin.orgplos.org p53-mediated apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. frontiersin.org

In the intrinsic pathway, activated p53 translocates to the mitochondria and upregulates the expression of pro-apoptotic proteins from the BCL-2 family, such as BAX and BAK. frontiersin.org This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent formation of the apoptosome, which activates caspase cascades to execute cell death. frontiersin.org In the extrinsic pathway, p53 can increase the expression of death receptors on the cell surface, making the cell more susceptible to apoptosis triggered by external ligands. frontiersin.org

While pyrvinium has been shown to induce apoptosis in various cancer cell lines, the direct influence of pyrvinium on p53-mediated apoptosis pathways is an area of ongoing investigation. Some studies have shown that pyrvinium can induce apoptosis and upregulate proteins associated with cell death. researcher.life For example, in myeloid leukemia cells, pyrvinium treatment led to an increase in the protein level of PUMA (p53 upregulated modulator of apoptosis), a known pro-apoptotic protein regulated by p53. nih.gov However, the precise mechanisms detailing how pyrvinium might directly engage with and modulate the p53 protein or its downstream effectors in the apoptotic cascade are not yet fully elucidated. Further research is needed to clarify the specific interactions between pyrvinium and the components of the p53-mediated apoptosis pathways.

Modulation of Epithelial-to-Mesenchymal Transition (EMT)-Related Proteins

Epithelial-to-mesenchymal transition (EMT) is a fundamental biological process where epithelial cells, which are typically stationary and interconnected, undergo a series of biochemical changes to assume a mesenchymal phenotype. mdpi.com This transition is characterized by the loss of cell-cell adhesion, a change in cell polarity, and an increased capacity for migration and invasion. mdpi.com Key molecular events in EMT include the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers, such as vimentin (B1176767) and N-cadherin. mdpi.com This process is orchestrated by a complex network of signaling pathways and transcription factors. mdpi.commdpi.com

Research has demonstrated that pyrvinium can modulate the expression of key proteins involved in EMT. nih.gov Specifically, studies in colorectal cancer cells have shown that treatment with pyrvinium pamoate leads to an inhibition of cell migration. nih.govnih.gov This effect is associated with changes in the expression levels of core EMT-related proteins.

In these studies, pyrvinium treatment resulted in an increase in the expression of E-cadherin, a crucial protein for maintaining the integrity of epithelial cell junctions. nih.gov Concurrently, a decrease in the expression of the mesenchymal marker vimentin was observed. nih.gov This shift in the E-cadherin/vimentin ratio is a hallmark of the reversal or inhibition of EMT. By altering the expression of these critical proteins, pyrvinium can effectively suppress the migratory and invasive potential of cancer cells, which is a key aspect of its anti-tumor activity. nih.govnih.gov

Alteration of Alternative Splicing (e.g., Serotonin (B10506) Receptor 2C Pre-mRNA)

Alternative splicing is a crucial regulatory mechanism in gene expression, allowing for the production of multiple distinct messenger RNA (mRNA) molecules, and subsequently different protein isoforms, from a single gene. This process is particularly important in the central nervous system, where it contributes to the vast complexity of neuronal function. fpwr.orgresearchgate.net

The serotonin receptor 2C (5HT2C) is a G-protein coupled receptor that plays a significant role in regulating mood and appetite. fpwr.orgnih.gov The pre-mRNA of the 5HT2C receptor undergoes alternative splicing, which is critical for its function. fpwr.orgnih.govembopress.org This splicing process is influenced by a stable secondary structure within the pre-mRNA molecule. nih.gov

Scientific investigations have revealed that pyrvinium pamoate can directly influence the alternative splicing of the 5HT2C receptor pre-mRNA. nih.gov Through a high-throughput screen, pyrvinium was identified as a compound that promotes the inclusion of an alternative exon (exon Vb) in the final mRNA transcript. nih.govembopress.org Further analysis using circular dichroism spectroscopy indicated that pyrvinium directly binds to the 5HT2C pre-mRNA, thereby altering its three-dimensional structure. nih.gov

This structural change, induced by pyrvinium binding, is thought to disrupt intramolecular base pairing that normally masks a specific splice site. By exposing this splice site, pyrvinium facilitates its recognition by the splicing machinery, leading to the inclusion of the alternative exon. nih.gov Genome-wide analyses have suggested that pyrvinium may regulate over 300 other alternative exons that are also located within structured pre-mRNAs. nih.gov This demonstrates that small molecules like pyrvinium can act as regulators of alternative splicing by directly targeting and modifying the structure of RNA, a mechanism reminiscent of a riboswitch. nih.gov

Cellular Phenotypes and Biological Outcomes Induced by Pyrvinium

Effects on Cell Proliferation and Viability

Pyrvinium (B1237680) demonstrates significant inhibitory effects on the proliferation and viability of a wide array of cancer cells. Studies have shown its efficacy against various cancer types, including breast, colorectal, and Merkel cell carcinoma. spandidos-publications.comnih.govbiorxiv.org For instance, pyrvinium pamoate has been observed to inhibit the proliferation of multiple subtypes of breast cancer cells, such as luminal (MCF-7), claudin-low (MDA-MB-231), basal-like (MDA-MB-468), and Her-2 enriched (SkBr-3) lines. spandidos-publications.com

The anti-proliferative action is dose-dependent, with studies determining the half-maximal inhibitory concentration (IC50) across different cell lines. nih.gov In colorectal cancer cell lines HCT116, RKO, and HT29, pyrvinium treatment for 72 hours resulted in IC50 values of 74.95 nM, 136.70 nM, and 188.20 nM, respectively. nih.gov Notably, the IC50 for the normal human colon epithelial cell line Ncm460 was higher at 248.90 nM, suggesting a degree of selectivity for cancer cells. nih.gov The inhibition of proliferation is further evidenced by a decrease in the expression of the proliferation marker Ki-67 in treated cells. nih.govbiorxiv.org

Table 1: IC50 Values of Pyrvinium in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| HCT116 | Colorectal Cancer | 74.95 |

| RKO | Colorectal Cancer | 136.70 |

| HT29 | Colorectal Cancer | 188.20 |

| BT428A | Glioblastoma (CD133high) | 12.89 |

| BT459 | Glioblastoma (CD133high) | 29.82 |

| BT241 | Glioblastoma (CD133low) | 239.8 |

| BT486 | Glioblastoma (CD133low) | 122.5 |

This table summarizes the half-maximal inhibitory concentration (IC50) of pyrvinium in different cancer cell lines as reported in scientific studies. nih.govaacrjournals.org

Induction of Apoptosis and Diverse Programmed Cell Death Mechanisms

Pyrvinium is a potent inducer of programmed cell death, primarily through apoptosis. biorxiv.orgnih.govresearchgate.net In Merkel cell carcinoma (MCC) cells, pyrvinium has been shown to induce apoptosis in a dose- and time-dependent manner. biorxiv.org This apoptotic induction is often mediated through the activation of the p53 pathway. biorxiv.orgresearchgate.net

The mechanisms of apoptosis induction involve several key cellular events. In cholangiocarcinoma cells, pyrvinium treatment leads to an increase in the BAX/Bcl-2 ratio, a critical indicator of apoptosis. nih.gov Furthermore, pyrvinium can trigger the cleavage of caspase-3 and PARP, which are hallmark events in the apoptotic cascade. aacrjournals.org In addition to apoptosis, pyrvinium has been found to induce autophagy, a cellular self-digestion process. researchgate.netnih.gov However, under conditions of cellular stress like glucose starvation, the inhibition of this survival-promoting autophagy by pyrvinium leads to massive cancer cell death. nih.gov This suggests that pyrvinium can exploit the "autophagy addiction" of cancer cells to promote their demise. nih.gov The induction of cell death is also linked to the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. nih.govmdpi.com

Inhibition of Cancer Stem Cell Renewal and Tumor Stemness

A critical aspect of pyrvinium's anti-cancer activity is its ability to target cancer stem cells (CSCs), a sub-population of cells within a tumor responsible for self-renewal, therapy resistance, and metastasis. spandidos-publications.comnih.govencyclopedia.pub Pyrvinium has been shown to inhibit tumor stemness in a variety of cancers, including breast, lung, glioblastoma, melanoma, and pancreatic cancer. spandidos-publications.comnih.govencyclopedia.pub

In breast cancer, pyrvinium pamoate inhibits the self-renewal capacity of breast CSCs, as demonstrated by a reduction in the number and size of mammospheres in vitro. spandidos-publications.com It also decreases the populations of CD44+/CD24-/low and aldehyde dehydrogenase (ALDH)-positive CSCs. spandidos-publications.com This inhibition is linked to the suppression of the Wnt/β-catenin signaling pathway, which is crucial for CSC maintenance. spandidos-publications.com Pyrvinium treatment leads to a decrease in the expression of key stemness regulators such as NANOG, SOX2, and OCT4. spandidos-publications.com Similarly, in glioblastoma, pyrvinium was found to be a potent inhibitor of glioblastoma-initiating cell (GIC) self-renewal both in vitro and in vivo, showing particular efficacy against CD133+ GICs. aacrjournals.orgresearchgate.net

Perturbation of Cell Cycle Progression (e.g., S-phase Arrest, G2/M Phase Decrease)

Pyrvinium disrupts the normal progression of the cell cycle, a fundamental process for cell proliferation. While the specific effects can vary between cell types and experimental conditions, a common observation is the induction of cell cycle arrest. Cell cycle checkpoints, such as the G1/S and G2/M transitions, are critical regulatory points that ensure the fidelity of cell division. mdpi.com Arrest at these checkpoints can provide an opportunity for DNA repair or, if the damage is too severe, lead to apoptosis. frontiersin.org

Some studies indicate that various compounds can induce cell cycle arrest at different phases. For instance, certain chalcone (B49325) derivatives have been shown to cause G2/M phase arrest in ovarian cancer cells. mdpi.com This arrest is often associated with DNA damage and the modulation of cell cycle regulatory proteins. mdpi.com Other agents have been noted to induce arrest in the S phase or G1/S phase. frontiersin.orgresearchgate.net While direct, detailed studies on pyrvinium's specific effects on S-phase arrest and a corresponding G2/M phase decrease were not prevalent in the initial search, the general principle of inducing cell cycle arrest is a known anti-cancer mechanism. The accumulation of cells in one phase, such as S or G2/M, is a common strategy to halt proliferation and induce cell death. researchgate.netnih.gov

Influence on Cellular Metabolism and Bioenergetics

Pyrvinium significantly impacts the metabolic landscape of cancer cells, targeting the unique ways they produce energy and synthesize building blocks for proliferation. mdpi.comaacrjournals.orgmdpi.com This metabolic reprogramming is a key feature of cancer cells, allowing them to adapt and survive in various microenvironments. nih.govinabj.org

Cancer cells often exhibit metabolic plasticity, shifting between different energy production pathways like glycolysis and oxidative phosphorylation (OXPHOS) to meet their high energy demands. nih.gov Pyrvinium disrupts this metabolic flexibility. It is known to be a lipophilic cation that preferentially accumulates in mitochondria, the cell's powerhouses. mdpi.comjefferson.edu A primary mechanism of pyrvinium is the inhibition of the mitochondrial respiratory complex I, which is a key component of the electron transport chain (ETC). nih.govmdpi.com This inhibition leads to decreased ATP production and an increase in reactive oxygen species (ROS), inducing cellular stress. mdpi.com

In response to mitochondrial inhibition by pyrvinium, some cancer cells exhibit a compensatory increase in glycolysis. researchgate.net However, this metabolic adaptation can be exploited. Combining pyrvinium with glycolysis inhibitors can lead to a metabolic crisis and enhanced cancer cell death. researchgate.net Pyrvinium's disruption of mitochondrial function and the resulting metabolic stress can also trigger the unfolded protein response (UPR) due to stress in the endoplasmic reticulum (ER), which can ultimately lead to apoptosis. biorxiv.orgmdpi.com

Pyrvinium has been shown to directly interfere with key anabolic pathways, namely gluconeogenesis (the synthesis of glucose) and lipogenesis (the synthesis of fatty acids and lipids). nih.govresearchgate.net In hepatocytes, pyrvinium inhibits glucose production by decreasing the expression of key gluconeogenic genes, such as PEPCK and G6Pase. nih.govresearchgate.net This effect is partly mediated by the downregulation of β-catenin, a protein involved in regulating these metabolic processes. nih.gov

Simultaneously, pyrvinium reduces lipogenesis. nih.govresearchgate.net It decreases the expression of crucial lipogenic genes including ACAT2, ACACA, and FASN. nih.govresearchgate.net This inhibition of lipid synthesis is significant because cancer cells, particularly CSCs, often rely on enhanced lipid anabolism for their growth and survival. aacrjournals.orgresearchgate.net The cytotoxic effects of pyrvinium in triple-negative breast cancer stem-like cells have been directly linked to the impairment of the anabolic flux from glucose to cholesterol and fatty acids. aacrjournals.orgresearchgate.net This dual inhibition of gluconeogenesis and lipogenesis underscores pyrvinium's role as a potent modulator of cellular metabolism.

Table 2: Effects of Pyrvinium on Metabolic Gene Expression in Hepatocytes

| Metabolic Pathway | Gene | Effect of Pyrvinium |

|---|---|---|

| Gluconeogenesis | PEPCK | Decreased Expression |

| Gluconeogenesis | G6Pase | Decreased Expression |

| Lipogenesis | ACAT2 | Decreased Expression |

| Lipogenesis | ACACA | Decreased Expression |

| Lipogenesis | FASN | Decreased Expression |

This table shows the impact of pyrvinium treatment on the mRNA expression of key genes involved in gluconeogenesis and lipogenesis in hepatocyte cell models. nih.govresearchgate.net

Interference with Glucose Uptake

Pyrvinium has been shown to affect cellular glucose metabolism, including glucose uptake and production. While its mechanisms are multifaceted, one of the noted actions is its interference with how cells absorb glucose. nih.govresearchgate.net In studies on primary mouse hepatocytes, pyrvinium demonstrated a concentration-dependent decrease in glucose production. nih.gov This effect was linked to its ability to alter the expression of key genes involved in glucose metabolism. nih.gov

Specifically, research has shown that pyrvinium treatment reduces the mRNA expression of critical gluconeogenic genes, which are responsible for the synthesis of glucose. nih.gov This suggests that pyrvinium's impact on glucose levels is not just a secondary effect of other cellular actions but a direct consequence of its influence on the genetic machinery controlling metabolic pathways.

Table 1: Effect of Pyrvinium on Gluconeogenic Gene Expression in Liver Cells

| Cell Type | Gene | Effect of Pyrvinium Treatment | Reference |

|---|---|---|---|

| Mouse Primary Hepatocytes | G6Pase, Pepck | mRNA Expression Decreased | nih.gov |

Modulation of Compensatory Glycolysis

Cancer cells often exhibit metabolic plasticity, shifting to glycolysis to survive when mitochondrial respiration is impaired. This adaptive response is known as compensatory glycolysis. Pyrvinium, a known mitochondrial inhibitor, has been observed to trigger this phenomenon in several cancer cell lines. nih.gov

Research on triple-negative breast cancer cell lines (MDA-MB-231 and 4T1) demonstrated that pyrvinium's perturbation of mitochondrial respiration led to a potent induction of compensatory glycolysis. nih.gov This was measured by an increase in the extracellular acidification rate (ECAR), a proxy for glycolysis. nih.gov Similarly, in Molm13 human myeloid leukemia cells, treatment with pyrvinium resulted in increased basal glycolysis and glycolytic capacity. mdpi.com

However, this response is not universal across all cell types or conditions. In a drug-resistant variant of the Molm13 cell line (Molm13-XR), a compensatory increase in glycolysis was not observed following pyrvinium treatment, potentially due to the cell line's inherently higher glycolytic capacity. mdpi.com This highlights that the cellular context is critical in determining the metabolic response to pyrvinium. The induction of compensatory glycolysis by pyrvinium has led researchers to explore combination therapies; for instance, using a GLUT1 inhibitor alongside pyrvinium was shown to inhibit this metabolic escape route and induce a metabolic crisis in breast cancer cells. nih.gov

Table 2: Research Findings on Pyrvinium's Modulation of Glycolysis

| Cell Line | Experimental Assay | Key Finding | Reference |

|---|---|---|---|

| Molm13 (Myeloid Leukemia) | Glycolysis Stress Test | Increased basal glycolysis and glycolytic capacity after treatment. | mdpi.com |

| Molm13-XR (Resistant Leukemia) | Glycolysis Stress Test | Basal glycolysis increased, but glycolytic capacity decreased; no significant compensatory increase. | mdpi.com |

Reversal of Neuroendocrine Features in Specific Malignancies

Pyrvinium has demonstrated a capacity to reverse the neuroendocrine characteristics of certain cancers, notably Merkel cell carcinoma (MCC) and neuroendocrine prostate cancer. nih.govresearchgate.net MCC is an aggressive skin cancer with neuroendocrine features, and studies have identified pyrvinium as a compound capable of reversing the MCC gene expression signature. nih.govbiorxiv.org

The primary mechanism for this reversal in MCC is the modulation of Wnt signaling pathways. nih.govresearchgate.netsciencecast.org Pyrvinium effectively downregulates canonical Wnt signaling while upregulating non-canonical Wnt signaling. nih.gov This dual action helps to inhibit the neuroendocrine state that is crucial for MCC development. nih.gov Transcriptomic analysis of pyrvinium-treated MCC cells revealed a reversed expression trend in known MCC marker genes. nih.gov For example, protein levels of the neuroendocrine markers ATOH1 and SOX2 were observed to decrease. nih.gov

In the context of neuroendocrine prostate cancer, research has shown that the RNA-binding protein ELAVL3 is a critical regulator of neuroendocrine differentiation. researchgate.net Pharmacological inhibition of ELAVL3 with pyrvinium pamoate was found to disrupt the interaction between ELAVL3 and its target mRNAs, such as MYCN and RICTOR. researchgate.net This action led to a reduction in ELAVL3-induced neuroendocrine differentiation and suppressed tumor growth in mouse models. researchgate.net

Table 3: Impact of Pyrvinium on Neuroendocrine Cancer Models

| Cancer Type | Key Molecular Target/Pathway | Observed Outcome | Reference |

|---|---|---|---|

| Merkel Cell Carcinoma (MCC) | Canonical & Non-canonical Wnt Signaling | Reversal of neuroendocrine gene signature; Decreased protein levels of ATOH1 and SOX2. | nih.gov |

Preclinical Research Models and Efficacy Studies

In Vitro Cell Line Studies

The foundational phase of preclinical assessment involves in vitro studies, which have been instrumental in characterizing the cytotoxic and antiproliferative effects of pyrvinium (B1237680) on a wide array of cancer cells.

Pyrvinium has shown significant growth-inhibitory effects across a diverse panel of human cancer cell lines, often at nanomolar concentrations. Its mechanism of action can vary between cancer types but frequently involves targeting fundamental cellular processes like mitochondrial respiration and key signaling pathways. nih.govoncotarget.com

Pancreatic Cancer: In models of Pancreatic Ductal Adenocarcinoma (PDAC), pyrvinium pamoate effectively curtails cell viability, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar range (9-93 nM). nih.govnih.gov Studies have highlighted that its cytotoxic effects are particularly enhanced under nutrient-deprived conditions, such as low glucose, which often characterize the tumor microenvironment. frontiersin.org

Colorectal Cancer: Pyrvinium blocks the growth of colorectal cancer cells in a dose-dependent fashion. nih.gov Research indicates that cell lines with BRAF mutations may exhibit greater sensitivity to the compound. aacrjournals.org Furthermore, pyrvinium has been shown to inhibit the migration of colorectal cancer cells in vitro. nih.gov

Breast Cancer: The compound has demonstrated the ability to inhibit the proliferation of various breast cancer subtypes, including luminal, claudin-low, basal-like, and HER2-enriched cell lines. spandidos-publications.comspandidos-publications.com Its efficacy is particularly noted in estrogen receptor-positive (ER+) breast cancer cells that have high expression levels of the protein INPP4B. mdpi.com Pyrvinium also effectively targets aggressive and inflammatory breast cancer cell lines, such as SUM-149 and SUM-159. plos.orgnih.gov

Leukemia: Pyrvinium exhibits potent anti-leukemic activity. In Acute Myeloid Leukemia (AML), the MOLM13 cell line proved highly sensitive, with an IC50 value of approximately 50 nM. mdpi.com The compound has been shown to induce cell cycle arrest and apoptosis in these cells. mdpi.com Across a broader panel of AML cells, IC50 values were consistently below 80 nM. nih.gov In Chronic Myeloid Leukemia (CML), pyrvinium inhibited the proliferation of cell lines like K562, LAMA84, and KU812 with IC50 values ranging from 50 to 200 nM. nih.gov It has also demonstrated efficacy against B-cell Acute Lymphoblastic Leukemia (ALL) cell lines. researchgate.net

Glioblastoma: In glioblastoma (GBM), pyrvinium acts as a potent inhibitor of the self-renewal and proliferation of glioblastoma-initiating cells (GICs), which are thought to drive tumor growth and recurrence. aacrjournals.org Cell lines with high expression of the stem cell marker CD133 (CD133high) showed increased sensitivity to the compound. aacrjournals.org

Merkel Cell Carcinoma: Pyrvinium effectively inhibits the growth of Merkel Cell Carcinoma (MCC) cell lines at concentrations as low as 100 nM. jci.orgaacrjournals.org This is accompanied by a reduction in the expression of the proliferation marker Ki67, indicating a slowdown in cell division. jci.orgjnccn360.org

Table 1: Efficacy of Pyrvinium in Human Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Efficacy (IC50 / Effect) | Reference(s) |

|---|---|---|---|

| Pancreatic | PDAC cell panel | 9-93 nM | nih.gov, nih.gov |

| Colorectal | HCT116, others | 0.6-65 µM; inhibits migration | nih.gov |

| Breast | MCF-7, MDA-MB-231, etc. | Dose-dependent inhibition | spandidos-publications.com, spandidos-publications.com |

| Leukemia (AML) | Molm13 | 50.15 ± 0.43 nM | mdpi.com, dntb.gov.ua |

| Leukemia (CML) | K562, LAMA84, KU812 | 50-200 nM | nih.gov |

| Leukemia (ALL) | REH, RS4 | 0.17 µM, 1 µM | researchgate.net |

| Glioblastoma | CD133high GICs | Potent inhibition of self-renewal | aacrjournals.org |

To better mimic the complexity and heterogeneity of human tumors, researchers have turned to patient-derived models. Pyrvinium has demonstrated significant activity in these more advanced in vitro systems.

Patient-derived xenograft (PDX) cells, which are taken directly from a patient's tumor and grown in the lab, and three-dimensional (3D) organoid models, which replicate the structure of an organ, provide a more clinically relevant testing ground.

Pancreatic and Colorectal Cancer: Pyrvinium has shown potent efficacy in patient-derived pancreatic cancer cell lines and 3D organoid models, with IC50 values below 100 nM. bmj.comaacrjournals.org In models derived from familial adenomatous polyposis, an inherited disorder that leads to colon cancer, pyrvinium treatment reduced the number of adenomas in organoids. researchgate.net

Leukemia and Lymphoma: The compound effectively induces apoptosis and inhibits the colony-forming ability of CD34+ progenitor cells isolated from patients with TKI-resistant blast phase CML. oncotarget.comnih.gov Similarly, it showed toxicity against primary AML cells with a specific high-risk MLL rearrangement. nih.gov A drug screening platform using lymphoma PDX cells identified pyrvinium as a highly active agent. nih.gov

Breast and Gastric Cancer: In studies using malignant pleural effusion samples from inflammatory breast cancer patients, pyrvinium inhibited the formation of mammospheres (a measure of cancer stem cell activity) at concentrations similar to those effective in established cell lines. plos.org In human gastric organoid models, pyrvinium was shown to induce cell death in precancerous lesions. ecancer.org

Other Solid Tumors: Pyrvinium has also been shown to inhibit tumor-sphere formation in organoid models of various other cancers, including Wilms tumor. nih.gov

In Vivo Animal Models

Following promising in vitro results, the efficacy of pyrvinium has been tested in living organisms, primarily in mouse models where human tumors are grown as xenografts.

In vivo studies have consistently demonstrated that administration of pyrvinium can lead to a significant reduction in tumor growth across a variety of cancer types.

Pancreatic and Colorectal Cancer: In mouse models of pancreatic cancer, both intraperitoneal and oral administration of pyrvinium resulted in significant inhibition of xenograft tumor growth. nih.govnih.gov For colorectal cancer, pyrvinium decreased tumor growth in a liver metastasis model and enhanced the effects of the targeted drug vemurafenib (B611658) in BRAF-mutant xenografts. nih.govaacrjournals.org

Breast and Ovarian Cancer: Intraperitoneal injection of pyrvinium in mice bearing breast cancer xenografts led to a significant delay in tumor growth. plos.orgnih.gov Similar results were observed in multiple ovarian cancer xenograft models, where pyrvinium alone was sufficient to inhibit tumor growth. medscimonit.com

Leukemia: In xenograft models of both AML and CML, treatment with pyrvinium retarded and inhibited tumor growth, respectively. mdpi.comoncotarget.comnih.gov

Glioblastoma: The results in glioblastoma models were particularly striking. Mice that received intracranial injections of glioblastoma-initiating cells pre-treated with pyrvinium showed no evidence of tumor formation and experienced a significant survival benefit compared to controls. aacrjournals.org

Merkel Cell Carcinoma: In xenograft models using MKL-1 MCC cells, pyrvinium treatment effectively suppressed tumor growth in mice. biorxiv.orgnih.gov

Table 2: Tumor Growth Inhibition by Pyrvinium in Xenograft Models

| Cancer Type | Xenograft Model | Outcome | Reference(s) |

|---|---|---|---|

| Pancreatic | PDAC xenograft | Significant tumor growth inhibition | nih.gov, nih.gov |

| Colorectal | HCT116 liver metastasis | Decreased tumor growth | nih.gov |

| Breast | MDA-MB-231 xenograft | Significant tumor growth delay | spandidos-publications.com, spandidos-publications.com |

| Leukemia (AML) | Molm13 xenograft | Retarded tumor growth | mdpi.com |

| Leukemia (CML) | CML xenograft | Significant tumor growth inhibition | nih.gov, oncotarget.com |

| Glioblastoma | GIC intracranial model | Abrogation of tumor formation | aacrjournals.org |

| Merkel Cell | MKL-1 xenograft | Suppressed tumor growth | biorxiv.org, nih.gov |

Antiparasitic and Antimicrobial Research Models

While much of the recent focus has been on its anti-cancer properties, pyrvinium's original application was as an antiparasitic agent. Modern research has revisited this activity, exploring its efficacy against other pathogens.

Recent studies have identified pyrvinium pamoate as a potent agent against the protozoan parasite Leishmania, the causative agent of leishmaniasis. nih.govnih.gov

Research has focused on its activity against Leishmania infantum, a species responsible for visceral leishmaniasis. researchgate.net Studies have tested pyrvinium both alone and in combination with existing leishmanicidal drugs like miltefosine (B1683995) and paromomycin (B158545). nih.govnih.gov The combination of pyrvinium with paromomycin, in particular, demonstrated a synergistic effect, proving effective against both the free-living (axenic) and intracellular (intramacrophagic) forms of the parasite. nih.gov

Activity against Plasmodium falciparum

Pyrvinium has shown potent activity against Plasmodium falciparum, the deadliest species of malaria parasite. mdpi.com Studies have indicated that its mechanism of action may involve the dissipation of the mitochondrial membrane potential, leading to parasite cell death. mdpi.com In a gametocytocidal screen, pyrvinium pamoate demonstrated high efficacy, showing 100% inhibition of gametocytes at a concentration of 20 µM. semanticscholar.org It was also used as a positive control in a screen of the 'malaria box' compound library due to its significant activity. semanticscholar.org Further research has explored pyrvinium-based analogs, with some showing improved antimalarial activity compared to pyrvinium pamoate. For instance, specific analogs displayed IC50 values as low as 23 nM and 60 nM against the 3D7 strain of P. falciparum and were also effective against the drug-resistant Dd2 strain. researchgate.netnih.govcabidigitallibrary.org

The table below summarizes the inhibitory concentrations of pyrvinium and its analogs against P. falciparum.

| Compound | Strain | IC50 | Citation |

| Pyrvinium Pamoate | Gametocytes | < 20 µM | semanticscholar.org |

| Analog 14 | 3D7 | 23 nM | researchgate.netnih.govcabidigitallibrary.org |

| Analog 14 | Dd2 | 53 nM | researchgate.netnih.govcabidigitallibrary.org |

| Analog 16 | 3D7 | 60 nM | researchgate.netnih.govcabidigitallibrary.org |

| Analog 16 | Dd2 | 97 nM | researchgate.netnih.govcabidigitallibrary.org |

Effects on Cryptosporidium parvum

Pyrvinium has demonstrated significant inhibitory effects on the growth of Cryptosporidium parvum, an intestinal protozoan parasite that causes diarrheal disease. In vitro studies using human enterocytic HCT-8 cells found that pyrvinium had a 50% growth inhibition (IC50) concentration of 354 nM. nih.govnih.govresearchgate.net This was substantially more potent than paromomycin (IC50 of 711 µM) and chloroquine (B1663885) (IC50 of 27 µM) in the same assay. nih.govnih.govresearchgate.net

In a neonatal mouse model of cryptosporidiosis, oral administration of pyrvinium pamoate resulted in a greater than 90% reduction in infection intensity compared to untreated controls. nih.govnih.govresearchgate.net This was evidenced by a decrease in oocyst shedding and the number of intestinal trophozoites. nih.gov These findings highlight the potential of pyrvinium as a therapeutic candidate for cryptosporidiosis. nih.govnih.gov

The following table presents a comparison of the in vitro efficacy of pyrvinium against C. parvum with other antiprotozoal agents.

| Compound | IC50 in HCT-8 cells | Citation |

| Pyrvinium | 354 nM | nih.govnih.govresearchgate.net |

| Paromomycin | 711 µM | nih.govnih.gov |

| Chloroquine | 27 µM | nih.govnih.govresearchgate.net |

Research against Mycobacterium tuberculosis

The emergence of drug-resistant Mycobacterium tuberculosis (M. tb) has necessitated the search for new anti-tuberculosis agents. Pyrvinium pamoate has been identified as a compound capable of inhibiting the growth of multiple mycobacterial species, including drug-resistant clinical isolates. nih.gov In vitro studies determined the minimum inhibitory concentration (MIC99) of pyrvinium pamoate against M. tb H37Rv to be 1.65 µg/mL. nih.gov The MIC99 for drug-resistant clinical isolates ranged from 1.55 to 4.8 µg/mL. nih.gov

In vivo studies using mouse models of tuberculosis have shown that pyrvinium pamoate can reduce the bacterial load in the lungs, spleen, and liver of mice infected with M. tb H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The mechanism of action is thought to involve the inhibition of the Wnt/β-catenin pathway and suppression of the NLRP3 inflammasome. frontiersin.org

The table below shows the in vitro inhibitory concentrations of pyrvinium pamoate against different strains of M. tuberculosis.

| Strain | MIC99 | Citation |

| M. tb H37Rv | 1.65 µg/mL | nih.gov |

| Drug-resistant clinical isolates | 1.55 - 4.8 µg/mL | nih.gov |

Studies on Filarial Worms (e.g., Brugia pahangi-gerbil model)*

Pyrvinium pamoate has been evaluated for its efficacy against filarial worms, the causative agents of onchocerciasis and lymphatic filariasis. In vitro screening assays demonstrated that pyrvinium pamoate and its analogs are highly potent in inhibiting worm motility. nih.gov Specifically, in an Onchocerca volvulus L3 molting assay, pyrvinium pamoate and its analogs had IC50 values in the sub-micromolar range (<0.5 µM). nih.gov

The Brugia pahangi-gerbil model has been utilized to assess the in vivo efficacy of these compounds. nih.govresearchgate.net Research has shown that pyrvinium pamoate, along with some of its analogs, reduces the fecundity of female worms and inhibits embryogenesis. nih.govresearchgate.net In one study, animals treated with pyrvinium pamoate had approximately 20-fold fewer worms recovered compared to the vehicle group, although the difference was not statistically significant due to high variability. mdpi.com

Inhibition of Pathogenic Yeast (e.g., Exophiala dermatitidis, Candida albicans)*

Pyrvinium has shown notable antifungal activity against pathogenic yeasts. mdpi.com Studies on Exophiala dermatitidis have shown that pyrvinium pamoate can restrict the growth of planktonic cells and reduce biofilm formation. frontiersin.orgnih.gov The sessile MIC50 (SMIC50) of pyrvinium against E. dermatitidis biofilms was found to be in the range of 8 to >16 μg/ml. frontiersin.orgnih.gov Furthermore, pyrvinium exhibited synergistic activity with azole antifungals like itraconazole, voriconazole, and posaconazole (B62084) against the majority of tested E. dermatitidis strains. frontiersin.orgnih.gov The proposed mechanisms for this synergy include the induction of apoptosis/necrosis and inhibition of drug efflux pumps. frontiersin.orgnih.gov

Against Candida albicans, pyrvinium pamoate has been shown to inhibit growth at concentrations ranging from 0.25 µg/mL to 5.0 µg/mL and demonstrates a fungistatic effect. calstate.edu It also inhibits the formation of hyphae, a key virulence factor, and reduces biofilm development. calstate.edufrontiersin.org Research suggests that pyrvinium's effect on hyphal morphogenesis may be linked to its impact on endocytosis. calstate.edu Moreover, pyrvinium has been found to be active against fluconazole-resistant strains of C. albicans. frontiersin.orgfrontiersin.org

The table below summarizes the minimum inhibitory concentrations of pyrvinium against various pathogenic yeasts.

| Organism | Concentration/MIC | Effect | Citation |

| Exophiala dermatitidis | 2 µg/mL | Significant growth restriction of planktonic cells | frontiersin.orgnih.gov |

| Exophiala dermatitidis | 8 - >16 µg/ml | SMIC50 against biofilms | frontiersin.orgnih.gov |

| Candida albicans | 0.25 - 5.0 µg/mL | Growth inhibition | calstate.edu |

| Candida auris | 1 - 4 mg/L | MIC range | frontiersin.org |

Molecular Target Identification and Validation Methodologies

Protein-Ligand Interaction Studies

Direct interaction studies are crucial for confirming that a small molecule like pyrvinium (B1237680) hydroxide physically binds to a protein target. While a broad spectrum of biophysical techniques is available for this purpose, the specific application of some of these methods to pyrvinium hydroxide has not been extensively documented in publicly available literature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. It can provide information on binding affinity, the conformation of the bound ligand, and the specific amino acid residues at the binding interface. However, to date, there are no specific published studies that have utilized NMR spectroscopy to demonstrate the direct binding of this compound to its putative molecular targets.

MicroScale Thermophoresis (MST) is a sensitive biophysical method used to quantify the binding affinity between molecules in solution by measuring changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand. This technique is well-suited for studying the interaction between small molecules like this compound and their protein targets. Despite its utility, specific studies employing MST to measure the binding affinity of this compound to its identified targets have not been detailed in the available scientific literature.

Immunoprecipitation coupled with Mass Spectrometry (IP-MS) is a widely used method to identify protein-protein interactions and protein-small molecule interactions within a cellular context. This technique could potentially be used to pull down protein targets of this compound from cell lysates for identification by mass spectrometry. At present, specific IP-MS studies aimed at identifying the direct molecular interactors of this compound have not been prominently reported. However, in vitro binding assays have been instrumental in confirming interactions, such as the one between pyrvinium and Casein Kinase 1α (CK1α). Research has shown that pyrvinium can directly prevent the Wnt-dependent interaction of CK1α with its E3 ubiquitin ligase, Cereblon (CRBN), in nanomolar concentrations nih.govexlibrisgroup.com.

Genetic and Mutational Analyses

Genetic and mutational studies are essential for validating the functional relevance of a protein target in the mechanism of action of a compound. These methods involve altering the expression or the structure of the target protein to observe the impact on the compound's activity.

Site-directed mutagenesis allows for the targeted mutation of specific amino acid residues within a protein. This technique is invaluable for identifying the critical residues involved in ligand binding or in the conformational changes induced by the ligand. While the allosteric activation of CK1α by pyrvinium suggests a specific binding pocket, detailed studies using site-directed mutagenesis to pinpoint the exact amino acid residues in CK1α that are critical for its interaction with this compound have not been specifically described in the literature.

Perturbation of target protein expression through small interfering RNA (siRNA) knockdown or through overexpression are powerful methods to validate a drug's target. These techniques can establish a causal link between the protein and the drug's observed cellular effects.

Casein Kinase 1α (CK1α)

Studies have demonstrated that the cellular effects of pyrvinium are dependent on the presence of CK1α. Specifically, the knockdown of CK1α has been shown to abrogate the inhibitory effects of pyrvinium on the Wnt signaling pathway researchgate.netnih.gov. This provides strong evidence that CK1α is a key molecular target of pyrvinium. Kinetic studies have further elucidated this interaction, showing that pyrvinium enhances the catalytic efficiency of CK1α by increasing its Vmax without altering the Km for its substrates, suggesting an allosteric mechanism of activation nih.gov.

| Substrate | Condition | Vmax (RFU/min) | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

|---|---|---|---|---|---|

| α-casein | Control (DMSO) | 30,195 ± 2,056 | 11.0 ± 2.6 | 0.0126 | 0.0011 |

| Pyrvinium | 45,431 ± 2,127 | 11.3 ± 2.4 | 0.0189 | 0.0017 | |

| ATP | Control (DMSO) | 39,006 ± 1,114 | 20.8 ± 3.4 | 0.0163 | 0.0008 |

| Pyrvinium | 44,792 ± 1,829 | 21.3 ± 4.5 | 0.0187 | 0.0009 |

Data adapted from Cselenyi et al., 2020. The table shows that pyrvinium increases the Vmax and kcat of CK1αS for both α-casein and ATP without significantly changing the Km, consistent with allosteric activation.

Glucose-Regulated Protein 78 (GRP78)

Pyrvinium has also been shown to target the unfolded protein response (UPR), specifically by suppressing the transcriptional activation of GRP78 and GRP94 induced by glucose deprivation. To validate GRP78 as a functionally relevant target, overexpression studies have been conducted. In these experiments, the constitutive expression of a GRP78 transgene was found to partially protect cells from pyrvinium-induced cell death under conditions of glucose starvation. This rescue effect provides strong evidence that the suppression of GRP78 is a key component of pyrvinium's cytotoxic mechanism under hypoglycemic conditions.

| Cell Line | Condition | Observed Effect | Reference |

|---|---|---|---|

| Panc-1 | Transient GRP78 Overexpression | Partial rescue from pyrvinium-induced cell death under glucose deprivation. | Yu et al., 2008 |

| HCT116 | Transient FLAG-GRP78 Overexpression | Demonstrates principle of GRP78 overexpression rescuing cells from apoptosis induced by GRP78-suppressing agents. | nih.gov |

This table summarizes the findings from studies where GRP78 levels were genetically manipulated to assess the impact on pyrvinium's cellular activity, confirming GRP78 as a critical target.

Transcriptomic and Proteomic Profiling

Transcriptomic and proteomic analyses are crucial in elucidating the molecular mechanisms of action for chemical compounds like pyrvinium. These high-throughput techniques provide a global view of the changes in gene expression and protein populations within a cell upon treatment, offering insights into the pathways and processes modulated by the compound.

RNA Sequencing (RNA-seq) for Gene Expression Changes

RNA sequencing (RNA-seq) is a powerful methodology used to analyze the transcriptome of a cell, revealing significant alterations in gene expression following exposure to a compound. Studies utilizing RNA-seq and similar microarray technologies have identified numerous genes that are differentially expressed in response to pyrvinium treatment across various cell types.

In Molm13 myeloid leukemia cells, a whole transcriptome analysis identified 219 differentially expressed genes after treatment with 100 nM pyrvinium for six hours. nih.gov Of these, 162 genes were upregulated and 57 were downregulated. nih.gov Pathway enrichment analysis indicated that pyrvinium treatment led to the downregulation of the ATP metabolic process and a decrease in the expression of several genes integral to the mitochondrial electron transport chain, such as MT-COX3, MT-CYB, and MT-ND5. nih.gov Conversely, genes associated with the integrated stress response and CHOP-related cell death, including DDIT3, TRIB3, and CHAC1, were significantly upregulated, suggesting that pyrvinium induces a cellular stress response leading to apoptosis. nih.gov

Another study using gene expression microarrays in C3H10T1/2 and 3T3-L1 cells identified pyrvinium as a novel inhibitor of adipogenesis. nih.gov The analysis revealed that pyrvinium treatment resulted in the downregulation of key adipogenic transcription factors, C/EBPα and PPARγ. nih.gov Furthermore, the mRNA levels of Notch signaling target genes, Hes1 and Hey1, were also significantly reduced, indicating that pyrvinium may exert its anti-adipogenic effects by modulating the Notch pathway. nih.govmdpi.com

In the context of cancer stem cells, single-cell RNA-seq (scRNA-seq) data analysis of dysplastic organoids revealed that pyrvinium targets CD133+/CD166+ stem cell populations. vumc.org Additionally, RNA sequencing of prostate cancer cells treated with pyrvinium showed significant changes in alternative splicing, among other pathways. researchgate.net

| Gene | Cell Type | Expression Change | Associated Pathway/Process | Reference |

|---|---|---|---|---|

| DDIT3, TRIB3, CHAC1 | Molm13 Myeloid Leukemia | Upregulated | Integrated Stress Response, Apoptosis | nih.gov |

| MT-COX3, MT-CYB, MT-ND5 | Molm13 Myeloid Leukemia | Downregulated | Mitochondrial Electron Transport Chain, ATP Metabolism | nih.gov |

| C/EBPα, PPARγ | C3H10T1/2, 3T3-L1 | Downregulated | Adipogenesis | nih.gov |

| Hes1, Hey1 | C3H10T1/2 | Downregulated | Notch Signaling | nih.govmdpi.com |

Comprehensive Proteomic Analysis

Proteomic studies complement transcriptomic data by providing a direct assessment of the protein landscape of the cell. These analyses can identify changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with a compound.

A study investigating the mechanism of action of pyrvinium in prostate cancer utilized immunoprecipitation of the androgen receptor (AR) followed by mass spectrometry. researchgate.net This proteomic approach was designed to identify proteins whose interaction with AR is altered by pyrvinium. researchgate.net The results indicated that pyrvinium treatment reduced the interaction between AR and several splicing factors, including the DEAD-box helicase DDX17. researchgate.net This finding corroborates RNA-seq data showing that pyrvinium induces changes in RNA splicing. researchgate.net

In a different context, a genome-wide CRISPR loss-of-function screen, which can be complemented by proteomic analyses, identified that perturbation of the gene C1orf115 resulted in strong resistance to pyrvinium. nih.gov Further investigation using proximity-labeling experiments revealed that C1orf115 physically associates with the major drug efflux pump ABCB1/MDR1. nih.gov Perturbation of C1orf115 led to the mis-localization of ABCB1, suggesting a mechanism by which pyrvinium cytotoxicity is modulated. nih.gov

Furthermore, lipidomic analysis, a related field to proteomics, was used to study the effects of pyrvinium pamoate on cholangiocarcinoma cells. nih.gov Using liquid chromatography-mass spectrometry, researchers observed significant alterations in the lipid profiles of treated cells, including an increase in triglycerides and a decrease in sphinganine and phosphatidylinositol levels, which were associated with apoptosis. nih.gov

| Protein | Methodology | Observed Effect | Cellular Context | Reference |

|---|---|---|---|---|

| DDX17 (and other splicing factors) | AR Immunoprecipitation-Mass Spectrometry | Reduced interaction with Androgen Receptor (AR) | Prostate Cancer | researchgate.net |

| ABCB1/MDR1 | Proximity-Labeling Experiments | Physical association with C1orf115, a modulator of pyrvinium resistance | HAP1 Cells | nih.gov |

DNA/RNA Interaction Studies

Investigating the direct interactions between a small molecule and nucleic acids or the modulation of protein-nucleic acid complexes is fundamental to understanding its mechanism of action. Techniques such as Chromatin Immunoprecipitation (ChIP), Electrophoretic Mobility Shift Assay (EMSA), and Circular Dichroism (CD) Spectroscopy are employed to probe these interactions.

Chromatin Immunoprecipitation (ChIP)

Chromatin Immunoprecipitation (ChIP) is an experimental technique used to probe protein-DNA interactions within the natural chromatin context of a cell. wikipedia.org This method can determine whether a specific protein binds to a particular genomic region in vivo. wikipedia.org In the study of pyrvinium's effect on the androgen receptor (AR), ChIP experiments were conducted to assess the compound's impact on AR's ability to bind DNA. researchgate.net The results demonstrated that while pyrvinium does interact with the AR DNA-binding domain (DBD) homodimer-DNA complex, it does not alter the DNA-binding kinetics in the ChIP assay. researchgate.net This suggests that pyrvinium's inhibitory effect on AR transcriptional activity may not stem from preventing the receptor from binding to chromatin. researchgate.net

Electrophoretic Mobility Shift Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is an in vitro technique used to detect protein-nucleic acid interactions. nih.govnih.gov The principle is based on the observation that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe. nih.govresearchgate.net EMSA experiments were performed to further investigate the interaction between pyrvinium, the androgen receptor (AR), and DNA. researchgate.net Consistent with the findings from ChIP assays, the EMSA results showed that pyrvinium's interaction with the AR DBD-DNA complex did not change the DNA-binding kinetics. researchgate.net This convergence of evidence from both in vivo (ChIP) and in vitro (EMSA) methods strongly indicates that pyrvinium's mechanism of AR inhibition is not through the disruption of DNA binding. researchgate.net

Circular Dichroism (CD) Spectroscopy for RNA Structural Analysis

Circular Dichroism (CD) spectroscopy is a biophysical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. harvard.edu It is particularly useful for studying the secondary and tertiary structure of macromolecules like proteins and nucleic acids. harvard.eduumich.edu Changes in the CD spectrum of an RNA molecule can indicate conformational changes, such as folding, unfolding, or ligand binding. umich.edu